

cross-reactivity studies of AZD6564 with other serine proteases

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Compound of Interest				
Compound Name:	AZD6564			
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A Comparative Guide to the Selectivity of AZD6564

An Objective Comparison of **AZD6564**'s On-Target and Off-Target Activity with Supporting Experimental Data

This guide provides a detailed comparison of the fibrinolysis inhibitor **AZD6564**, focusing on its mechanism of action and selectivity. Contrary to inquiries about its cross-reactivity with serine proteases, **AZD6564** does not function as a direct enzymatic inhibitor. Instead, it is a lysine mimetic that prevents a key protein-protein interaction in the fibrinolysis cascade.[1][2] Its primary selectivity concern, identified during development, was not against other proteases but against the GABAa receptor, a common off-target for lysine mimetics like the clinically used tranexamic acid (TXA).[1]

Mechanism of Action

Fibrinolysis is the physiological process of breaking down fibrin clots. This is primarily carried out by the serine protease plasmin. The process is localized to the clot surface through the binding of plasminogen (the zymogen precursor of plasmin) to C-terminal lysine residues on fibrin.[1] This interaction occurs via specialized lysine-binding sites (LBS) located in the kringle domains of plasminogen.[1]

AZD6564 exerts its antifibrinolytic effect by binding to these lysine-binding sites on plasmin.[1] [2] This competitively blocks the interaction between plasmin and fibrin, thereby inhibiting fibrinolysis without directly affecting the catalytic activity of the plasmin enzyme.[1]



Quantitative Selectivity Data

The key to a successful therapeutic is high potency at the intended target and minimal activity at off-targets to reduce side effects. During the development of **AZD6564**, a major focus was to improve selectivity over the GABAa receptor, as off-target activity at this receptor is associated with side effects such as seizures and gastrointestinal issues.[1]

Compound	On-Target Activity: Human Plasma Clot Lysis (IC50)	Off-Target Activity: GABAa Receptor Binding (IC50)	Selectivity Index (Off-Target IC50 / On-Target IC50)
AZD6564	0.44 μM[1][2][3][4]	No detectable activity[1][2][3][4]	> 4500 (based on highest tested concentration of 2000 µM for similar compounds)
Tranexamic Acid (TXA)	~15 µM (estimated from literature)	1600 μΜ[1]	~107
Lead Compound (4- PIOL)	~4 μM (estimated from literature)	35 μM[1]	~8.75

Data for TXA and the lead compound 4-PIOL are provided for comparative context, illustrating the significant improvement in selectivity achieved with **AZD6564**.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the ontarget potency and off-target selectivity of **AZD6564**.

Human Plasma Clot Lysis Assay (On-Target Activity)

This turbidimetric assay measures the ability of a compound to inhibit the breakdown of a fibrin clot formed in vitro.

Principle: A clot is formed in human plasma by adding thrombin and calcium. Tissue
 plasminogen activator (tPA) is simultaneously added to initiate fibrinolysis. The formation and



subsequent lysis of the clot are monitored over time by measuring the optical density (turbidity) of the sample. Inhibitors of fibrinolysis will prolong the time it takes for the clot to lyse.

- Methodology:
 - Citrated, platelet-poor human plasma is added to the wells of a 96-well microplate.
 - The test compound (e.g., **AZD6564**) is added at various concentrations.
 - A solution containing tissue factor (TF) or thrombin, calcium chloride, and a defined concentration of tPA is added to each well to initiate simultaneous clotting and fibrinolysis.
 [5]
 - The plate is incubated at 37°C, and the absorbance (typically at 405 nm) is read kinetically for a period of 1-2 hours.[5]
 - The time required for the clot to lyse (e.g., 50% lysis time, defined as the time from maximum clot turbidity to 50% reduction in turbidity) is calculated.
 - IC50 values are determined by plotting the lysis time against the inhibitor concentration and fitting the data to a dose-response curve.

GABAa Receptor Radioligand Binding Assay (Off-Target Selectivity)

This assay determines the affinity of a test compound for the GABAa receptor by measuring its ability to displace a known radiolabeled ligand.

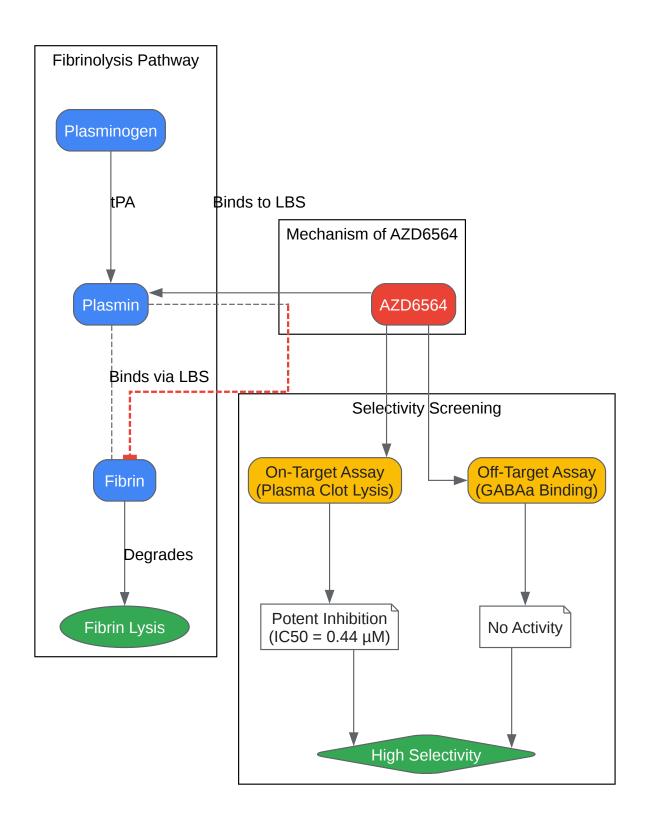
- Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) for binding to GABAa receptors in a membrane preparation, typically from rat brain.[6][7] A high affinity for the receptor will result in displacement of the radioligand at low concentrations of the test compound.
- Methodology:



- Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to a series of centrifugations to isolate a membrane fraction rich in GABAa receptors. The membranes are washed multiple times to remove endogenous GABA.[6][8]
- Binding Reaction: The prepared membranes are incubated in a buffer solution containing:
 - A fixed concentration of a radiolabeled GABAa ligand (e.g., [3H]muscimol).
 - Varying concentrations of the unlabeled test compound (e.g., AZD6564).
- Control Groups:
 - Total Binding: Membranes + radioligand only.
 - Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled, known GABAa agonist (e.g., GABA) to saturate all specific binding sites.[6][7]
- Incubation & Filtration: The reaction is incubated (e.g., 45 minutes at 4°C) to reach equilibrium.[6] The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound ligand to pass through. The filters are washed with ice-cold buffer.[8]
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that displaces 50% of the specific binding) is determined by plotting the percentage of specific binding against the test compound concentration.

Visualizations Signaling & Experimental Workflows





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Caption: Workflow of AZD6564's mechanism and selectivity assessment.



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